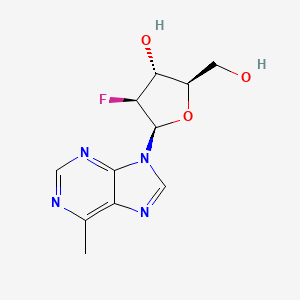
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. The process may include:
Starting Materials: The synthesis often begins with a suitable sugar derivative and a purine base.
Fluorination: Introduction of the fluorine atom at the desired position using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Glycosylation: Coupling the fluorinated sugar with the purine base under acidic or basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to improve yield and scalability. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to increase efficiency and safety.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced under specific conditions to modify the purine base or sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the mechanisms of nucleoside analogs and their interactions with enzymes and nucleic acids.
Medicine
In medicine, nucleoside analogs are often investigated for their potential as antiviral or anticancer agents. They can inhibit viral replication or interfere with DNA synthesis in cancer cells.
Industry
In the pharmaceutical industry, this compound may be used in the development of new drugs or as a reference standard in analytical methods.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Enzymes: Inhibit enzymes involved in DNA or RNA synthesis.
Cause Chain Termination: Cause premature termination of nucleic acid chains, preventing replication or transcription.
Induce Mutations: Induce mutations that can lead to cell death or inhibition of viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with antiviral properties.
6-Methylpurine: A purine analog used in cancer research.
2’-Deoxy-2’-fluorouridine: A fluorinated nucleoside analog with anticancer activity.
Uniqueness
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methyl group. This combination can result in distinct biological activity and pharmacokinetic properties compared to other nucleoside analogs.
Conclusion
This compound is a versatile compound with significant potential in scientific research and medicine. Its unique structure allows for a variety of chemical reactions and applications, making it a valuable tool in the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C11H13FN4O3 |
|---|---|
Poids moléculaire |
268.24 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-7(12)9(18)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7+,9-,11-/m1/s1 |
Clé InChI |
AXVPEELMXKIERV-YRCORFKGSA-N |
SMILES isomérique |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
SMILES canonique |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















